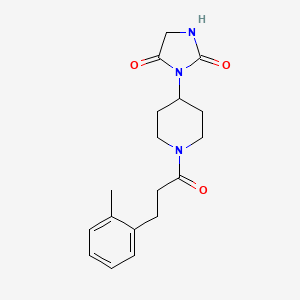

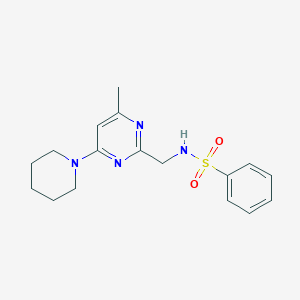

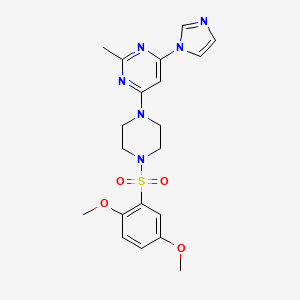

![molecular formula C17H16FN7S B2806941 4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine CAS No. 2310143-46-3](/img/structure/B2806941.png)

4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a complex organic molecule that contains several functional groups and rings. These include a fluorobenzene ring, a thiazole ring, a triazole ring, and an azetidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups and rings. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Compound Development

Research efforts have led to the synthesis of derivatives of [1, 3]thiazolo[3,2-a]pyridines, pyrido[2,1-b][1, 3]benzo-thiazole, [1, 3, 4]thiadiazolo[3,2-a]pyridine, and [1, 2, 4]triazolo[4,3-a]pyridine, showcasing a wide range of potential applications in developing new heterocyclic compounds. These compounds are synthesized through methods involving base-initiated cyclization of quaternary azolium salts, demonstrating the chemical versatility and potential for developing pharmacologically active agents (Potikha et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of certain [1,2,4]triazolo and thiadiazole derivatives have been evaluated, with some compounds displaying wide spectra of activity. These findings suggest the utility of such compounds in developing new antimicrobial and antifungal agents (Lal et al., 2012). Additionally, other studies have focused on the antibacterial activities of similar compounds against various bacterial strains, underscoring their significance in addressing bacterial resistance challenges (Zhang et al., 2010).

Anticancer Activity

A noteworthy application is the development of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity. Some of these derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Antiproliferative Activity

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy moiety have been explored for their antiproliferative activity, particularly against endothelial and tumor cells. This research indicates the role of such compounds in developing therapies targeting cancer cell proliferation (Ilić et al., 2011).

Anticonvulsant Activity

The synthesis of 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines and their evaluation for anticonvulsant activity provides another application area. Some compounds have demonstrated significant efficacy, suggesting the potential for the development of new anticonvulsant drugs (Zhang et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that the thiazole ring, a component of the compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which might provide some insights into the pharmacokinetics of this compound.

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile might influence the compound’s action in different environments.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN7S/c1-10-20-21-14-6-7-15(22-25(10)14)24-8-11(9-24)23(2)17-19-16-12(18)4-3-5-13(16)26-17/h3-7,11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYXJRACGWHEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(C=CC=C5S4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

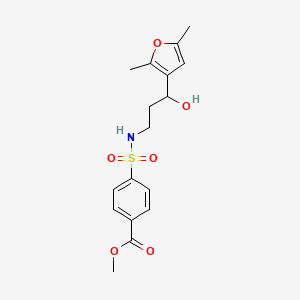

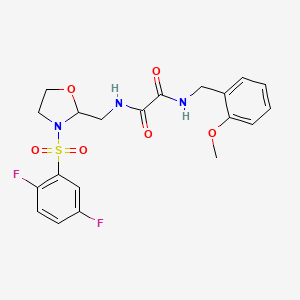

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2806861.png)

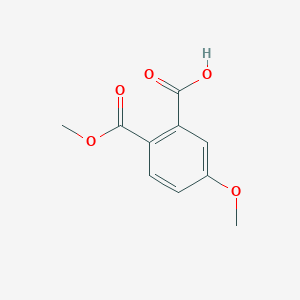

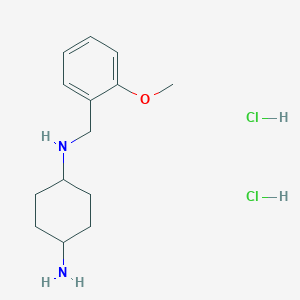

![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)

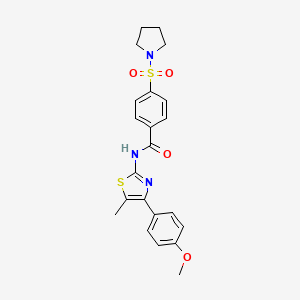

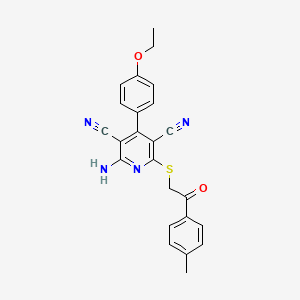

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline](/img/structure/B2806868.png)

![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)